Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene ring, along with the chloroacetyl and ethyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate typically involves the reaction of 5-ethylthiophene-3-carboxylic acid with chloroacetyl chloride in the presence of a base, such as triethylamine. The resulting intermediate is then reacted with ethylamine to form the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of amides or thioethers.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used as a probe to study enzyme interactions and as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The thiophene ring can also participate in π-π interactions with aromatic residues, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate
- Ethyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydrothiophene-3-carboxylate
Uniqueness
Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate is unique due to the presence of the ethyl group at the 5-position of the thiophene ring, which can influence its electronic properties and reactivity. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications .
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-5-ethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-3-7-5-8(11(15)16-4-2)10(17-7)13-9(14)6-12/h5H,3-4,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUBLCKCUAPLJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CCl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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